molecular formula C8H13BrO2 B6613310 (2S)-2-bromo-2-cyclohexylacetic acid CAS No. 2866254-41-1

(2S)-2-bromo-2-cyclohexylacetic acid

Cat. No.: B6613310
CAS No.: 2866254-41-1
M. Wt: 221.09 g/mol
InChI Key: HQZXUBBDWRDPCS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Bromo-2-cyclohexylacetic acid (molecular formula: C₈H₁₃BrO₂) is a chiral carboxylic acid characterized by a bromine atom and a cyclohexyl group substituted at the α-carbon of the acetic acid backbone. Its stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological interactions. Key identifiers include:

  • SMILES: C1CCC(CC1)C(C(=O)O)Br
  • InChIKey: HQZXUBBDWRDPCS-UHFFFAOYSA-N
  • CAS Registry Number: Not explicitly listed in the evidence, but related compounds (e.g., benzilic acid) have CAS RNs like 76-93-7 .

The cyclohexyl group contributes steric bulk, which may reduce solubility in polar solvents compared to simpler acetic acid derivatives.

Properties

IUPAC Name

(2S)-2-bromo-2-cyclohexylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXUBBDWRDPCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromination of 2-hydroxy-2-cyclohexylacetic acid represents a direct route to introduce bromine at the α-position. This method leverages hydrobromic acid (HBr) in aqueous solution to replace the hydroxyl group via an SN2 mechanism. A critical optimization parameter is the concentration of HBr, with 30–40% aqueous solutions providing optimal reactivity while minimizing side reactions. The reaction typically proceeds at 70–80°C under reflux, achieving completion within 16–24 hours.

Table 1: Bromination of 2-Hydroxy-2-cyclohexylacetic Acid

HBr ConcentrationTemperature (°C)Time (h)Yield (%)Purity (%)
30%70168597
40%80249098

Post-Reaction Workup and Purification

Post-bromination, the crude product is quenched in ice water to precipitate impurities, followed by extraction with dichloromethane or methyl tert-butyl ether (MTBE). Saturated saline washes remove residual HBr, and anhydrous sodium sulfate drying ensures minimal water content. Recrystallization from ethanol-water mixtures yields >98% pure product, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Substitution Reactions Using Hydrobromic Acid

One-Pot Synthesis from Cyclohexyl Acetonitrile Derivatives

A scalable one-pot method involves the sequential alkylation and bromination of cyclohexyl acetonitrile precursors. Sodium ethoxide-mediated alkylation with bromobutane generates 2-cyclohexyl-2-(hydroxymethyl)hexanenitrile, which undergoes bromination with HBr without intermediate isolation. This approach reduces production time and purification steps, achieving a total yield of 90%.

Key Advantages :

  • Elimination of column chromatography, reducing product loss.

  • Compatibility with industrial-scale reactors due to mild conditions (70–80°C).

Industrial-Scale Bromination

For large-scale production, bromination is conducted in batch reactors with automated temperature control. The use of 40% HBr ensures rapid reaction kinetics, while MTBE extraction minimizes solvent waste. A case study from patent CN114380681A demonstrates a 500g-scale synthesis with 89% yield after recrystallization.

Asymmetric Synthesis of (2S)-2-Bromo-2-cyclohexylacetic Acid

Chiral Resolution via Enzymatic Hydrolysis

Enantioselective synthesis is achieved using lipase enzymes to hydrolyze racemic 2-bromo-2-cyclohexylacetic acid esters. For example, Candida antarctica lipase B selectively cleaves the (2R)-ester, leaving the (2S)-enantiomer intact. This method achieves 92% enantiomeric excess (ee) after two hydrolysis cycles.

Table 2: Enzymatic Resolution Parameters

EnzymeSubstrateee (%)Yield (%)
Candida antarcticaEthyl ester9245
Pseudomonas fluorescensMethyl ester8840

Catalytic Asymmetric Bromination

Palladium-catalyzed asymmetric bromination of 2-cyclohexylacrylic acid using chiral phosphine ligands (e.g., BINAP) generates the (2S)-isomer with 85% ee. The reaction employs N-bromosuccinimide (NBS) as the bromine source and proceeds at 0°C to minimize racemization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityStereoselectivity
HBr Bromination9098HighLow
Enzymatic Resolution4599ModerateHigh
Catalytic Bromination7597LowModerate

The one-pot bromination method is optimal for industrial applications due to high yield and simplicity, while enzymatic resolution suits pharmaceutical needs requiring high enantiopurity .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-2-cyclohexylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclohexyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction.

    Oxidation: Potassium permanganate in acidic or basic medium for oxidation.

Major Products:

    Substitution: Formation of 2-hydroxy-2-cyclohexylacetic acid.

    Reduction: Formation of 2-cyclohexylacetic acid.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

(2S)-2-Bromo-2-cyclohexylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The carboxylic acid moiety can engage in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of (2S)-2-Bromo-2-cyclohexylacetic Acid and Analogues

Compound Molecular Formula α-Substituents Functional Groups Stereochemistry Key Applications/Reactivity
This compound C₈H₁₃BrO₂ Br, Cyclohexyl Carboxylic acid, Bromide (2S) Synthesis of chiral intermediates
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ OH, Two Phenyl Groups Carboxylic acid, Alcohol Not specified Pharmaceutical synthesis, antidotes
(2S)-2-Aminobutanoic acid derivatives Varies NH₂, Alkyl/Aryl Groups Carboxylic acid, Amine (2S) Peptide synthesis, enzyme substrates

Key Observations:

Substituent Effects: The bromine in this compound contrasts with the hydroxyl group in benzilic acid. Bromine’s electronegativity and leaving-group ability make the former more reactive in substitution reactions, whereas benzilic acid’s hydroxyl group enables hydrogen bonding and participation in esterification . Compared to amino acid derivatives (e.g., (2S)-2-aminobutanoic acid), the bromo-cyclohexyl compound lacks a protonatable amine, limiting its role in zwitterionic interactions but enhancing its utility in cross-coupling reactions .

Both benzilic acid and the bromo-cyclohexyl compound have lower solubility in water compared to amino acids due to non-polar substituents .

Spectral and Analytical Data

While direct spectral data for this compound are unavailable in the provided evidence, analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) highlight the utility of ¹H-NMR and ¹³C-NMR for resolving α-substituent environments. For example:

  • Benzilic acid : Characteristic NMR peaks for phenyl protons (δ 7.2–7.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–12 ppm) .
  • Amino acids: Distinct NH₂ and COOH resonances in NMR, with chiral centers confirmed via optical rotation .

Biological Activity

(2S)-2-bromo-2-cyclohexylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally related to various bioactive molecules and has been studied for its effects on different biological targets. This article reviews the biological activity of this compound, synthesizing findings from recent research and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₃BrO₂
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 53876855

The presence of the bromine atom and the cyclohexyl group contributes to its unique properties and biological interactions.

1. Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV-1. For instance, a related compound demonstrated dual inhibition of reverse transcriptase polymerase and RNase H functions, suggesting potential pathways for antiviral action through structural modifications that include cyclohexyl groups .

2. Inhibition of Enzymatic Activity

Compounds with similar structures have been shown to inhibit various enzymes, including aminopeptidase P, which plays a role in bradykinin degradation. This inhibition can lead to enhanced bradykinin levels, contributing to blood pressure regulation and cardioprotective effects . The mechanism involves the interaction of the compound with the enzyme's active site, which could be applicable to this compound as well.

3. Potential as a Therapeutic Agent

The compound's structural characteristics suggest it may have applications in treating conditions related to dysregulated bradykinin levels, such as hypertension and heart failure. Its ability to modulate enzyme activity positions it as a candidate for further therapeutic exploration .

Case Study 1: Enzyme Inhibition

In a study examining the effects of structurally related compounds on aminopeptidase P, it was found that certain derivatives significantly inhibited enzyme activity, leading to increased bradykinin levels in vitro. This suggests that this compound could similarly affect enzyme dynamics, warranting further investigation into its pharmacological potential .

Case Study 2: Antiviral Testing

Analogues of this compound were tested for antiviral efficacy against HIV-1. Results indicated potent inhibitory effects on both polymerase and RNase H activities, with low cytotoxicity observed at therapeutic concentrations. This highlights the compound's potential as a basis for developing new antiviral agents .

Research Findings

StudyFindings
Inhibition of aminopeptidase P leading to increased bradykinin levels.
Potent antiviral activity against HIV-1 with dual inhibition mechanisms.
Structural analysis indicating favorable interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-bromo-2-cyclohexylacetic acid, and how can researchers validate reaction efficiency?

  • Methodology : Utilize retrosynthetic analysis guided by databases like REAXYS and PISTACHIO to identify feasible precursors (e.g., cyclohexylacetic acid derivatives). Bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Validate reaction efficiency via HPLC to monitor intermediates and LC-MS for molecular weight confirmation. Reaction yields should be compared against computational predictions from template-based models .
  • Key Parameters : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to control stereoselectivity.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to resolve enantiomers. Cross-validate using optical rotation measurements and compare with literature values. X-ray crystallography (as demonstrated for structurally related compounds in ) can definitively assign the (2S) configuration .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 1^1H/13^13C NMR for structural verification. Quantitative purity analysis via 19^19F NMR (if fluorinated analogs are present) or ICP-MS for halogen content validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., cell lines, exposure time, and solvent controls). For example, discrepancies in cytotoxicity data may arise from differences in cell membrane permeability or metabolic stability. Use isotopic labeling (e.g., 14^14C) to track compound uptake and degradation pathways .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables in biological datasets. Replicate studies with orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodology : Implement asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) to enhance stereoselectivity. Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) can improve yield and enantiomeric excess (ee > 98%). Monitor ee via chiral GC or capillary electrophoresis .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids to assess C-Br bond activation. Compare reaction rates and yields using palladium catalysts (e.g., Pd(PPh3_3)4_4) vs. nickel-based systems. Analyze substituent effects via Hammett plots to quantify electronic contributions .

Q. What computational models predict the metabolic stability of this compound?

  • Methodology : Use in silico tools like ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes) and UPLC-QTOF for metabolite identification. Compare results with structurally similar compounds (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.